molecular formula C11H22N2O2 B1177390 fimZ protein CAS No. 138160-43-7

fimZ protein

Cat. No.: B1177390
CAS No.: 138160-43-7
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Description

FimZ is a DNA-binding regulatory protein in Salmonella enterica serovar Typhimurium that serves as the principal activator of type 1 fimbriae (T1F) expression . It belongs to the NarL family of two-component response regulators but lacks a canonical receiver domain, suggesting a unique activation mechanism . FimZ directly binds to the fimA promoter (encoding the major fimbrial subunit) to initiate transcription . Its activity is modulated by phosphorylation at residue D56, though the associated kinase remains unidentified . Beyond T1F regulation, FimZ interfaces with virulence systems such as SPI-1 (invasion genes) and flagellar biosynthesis, acting as a molecular switch between adhesion and motility .

Properties

CAS No.

138160-43-7

Molecular Formula

C11H22N2O2

Synonyms

fimZ protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of FimZ with Similar Regulatory Proteins

FimZ vs. FimY
  • Functional Roles :
    • FimZ: Primary activator of fimA; integrates signals from PhoPQ and Lrp to regulate T1F and SPI-1 .
    • FimY: Co-activator of FimZ; binds the fimZ promoter to enhance its expression and forms a complex with FimZ to activate fimA .
  • Mechanistic Differences: FimY cannot activate fimA independently but amplifies FimZ activity through mutual promoter cross-activation (fimY ↔ fimZ) . FimZ overexpression bypasses FimY dependency, indicating hierarchical dominance .
  • Data Summary :

    Protein Binding Target Regulation of fimA Dependency
    FimZ fimA promoter Direct activation Independent
    FimY fimZ promoter Indirect via FimZ Requires FimZ
FimZ vs. FimW
  • Functional Roles :
    • FimZ: Activates fimA and represses flagellar genes (flhDC) .
    • FimW: Represses fimA by degrading FimZ and inhibiting fimY transcription .
  • Mechanistic Antagonism :
    • FimW binds phosphorylated FimZ, reducing its availability for fimA activation .
    • FimW expression increases under low-fimbriation conditions, creating a negative feedback loop .
  • Impact on Fimbriation: Condition fimA Expression Level Wild-type FimZ High (Basal activation) ΔFimW mutant 4–8× higher FimZ overexpression Hyper-fimbriated, non-motile
FimZ vs. Lrp and H-NS
  • Functional Roles :
    • Lrp: Activates fimZ by displacing H-NS from the AT-rich fimZ promoter .
    • H-NS: Global repressor of AT-rich DNA; antagonized by Lrp at the fimZ promoter .
  • Regulatory Dynamics :
    • Lrp enhances FimZ production, indirectly boosting fimA .
    • H-NS deletion restores fimA expression in ΔLrp mutants, highlighting their competitive binding .
FimZ vs. FliZ (Flagellar Regulator)
  • Cross-Regulatory Interaction :
    • FimZ: Downregulates flhDC (master flagellar operon), suppressing motility .
    • FliZ: Post-transcriptionally inhibits FimZ, reducing T1F expression and promoting motility .
  • Bistable Phenotype: High FimZ → Fimbriation dominant; High FliZ → Motility dominant .

Integrated Regulatory Network and Functional Implications

FimZ operates within a complex network balancing adhesion, invasion, and motility (Table 1):

Table 1: FimZ-Dependent Regulation of Virulence Pathways

Pathway Regulatory Effect of FimZ Key Partners
T1F Biosynthesis Direct activation of fimA FimY, Lrp
Flagellar Synthesis Repression of flhDC FliZ
SPI-1 (Invasion) Indirect activation via PhoPQ HilA, HilE
Oxidative Stress Modulates cpxP, soxS STM0551

Key Findings :

  • ΔFimZ mutants exhibit increased flagellar motility and chemotaxis gene expression .
  • FimZ interacts with STM0551, an EAL-domain protein that degrades c-di-GMP, linking fimbriation to biofilm suppression .

Q & A

Q. What is the primary regulatory role of FimZ in Salmonella enterica virulence mechanisms?

FimZ acts as a transcriptional regulator controlling the expression of type 1 fimbriae (adhesion structures) and flagella (motility structures). It directly activates the fimA promoter while repressing the flhDC operon, which governs flagellar synthesis. This dual regulation creates a "stick or swim" phenotypic switch critical for infection cycles . Methodologically, this was established using PfimA-lacZ transcriptional fusions, motility assays in soft agar, and yeast agglutination tests to quantify fimbriae production .

Q. How do Lrp and H-NS interact with FimZ to regulate type 1 fimbriae expression?

Lrp (leucine-responsive regulatory protein) binds to AT-rich regions of the fimZ promoter, antagonizing the global repressor H-NS. At low concentrations, Lrp activates fimZ transcription, enabling FimZ to stimulate fimA. At high concentrations, Lrp represses fimA by competing with FimZ for promoter binding. H-NS silences fimZ under non-permissive conditions. Key methods include electrophoretic mobility shift assays (EMSAs) with purified Lrp/H-NS proteins and site-directed mutagenesis of promoter motifs .

Q. What environmental signals influence FimZ-mediated regulation?

Nutrient availability (e.g., leucine levels) modulates Lrp concentration, which indirectly controls FimZ activity. Oxidative stress (e.g., H₂O₂ exposure) downregulates FimZ-dependent fimbriae production, as shown in transcriptomic studies comparing wild-type and fimZ mutants under stress conditions . Experimental approaches involve growth in defined media (e.g., M9 minimal media with leucine titration) and RNA-seq profiling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in FimZ’s dual regulatory roles?

Discrepancies arise from context-dependent Lrp concentrations and promoter occupancy. For example, FimZ activates fimA but represses flhDC. To address this, researchers use:

  • Chromatin immunoprecipitation (ChIP) to map FimZ binding sites across the genome.
  • Quantitative PCR to measure fimA and flhDC expression under varying Lrp levels.
  • Fluorescence anisotropy assays to assess competitive binding between FimZ and Lrp at shared promoter regions .

Q. How can systems biology models elucidate FimZ’s regulatory network?

Computational models integrating transcriptomic and proteomic data predict FimZ’s cross-talk with virulence pathways (e.g., SPI-1 invasion genes). For instance:

  • Boolean network modeling simulates FimZ’s role in the hilA (SPI-1) regulatory cascade.
  • Stochastic simulations account for noise in Lrp-FimZ interactions during host-cell adhesion. These models are validated using fimZ knockout strains in murine infection models .

Q. What methodologies validate FimZ-DNA interactions in vitro?

  • Electrophoretic mobility shift assays (EMSAs) with purified FimZ protein and fluorescently labeled fimA promoter DNA.
  • DNase I footprinting to identify precise binding motifs (e.g., AT-rich sequences in PfimA).
  • Surface plasmon resonance (SPR) to quantify binding kinetics and affinity under varying ionic conditions .

Q. How does FimZ contribute to oxidative stress adaptation in Salmonella?

fimZ mutants exhibit increased sensitivity to H₂O₂ and sulfate stress, linked to dysregulation of sodA (superoxide dismutase) and katG (catalase). Researchers employ:

  • Disk diffusion assays with reactive oxygen species (ROS)-generating agents.
  • GFP transcriptional reporters fused to stress-response promoters (e.g., oxyR).
  • Metabolomic profiling to track redox balance in fimZ mutants .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., FimZ’s activation/repression of fimA), replicate experiments under standardized conditions (e.g., controlled Lrp levels) and use statistical tools like ANOVA to assess variability .
  • Data Integration : Combine structural (e.g., AlphaFold-predicted FimZ conformations) and functional data (e.g., transcriptomics) to build holistic models .

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